trans-2-decenedioyl-CoA

Dicarboxylate metabolism CoA activation Peroxisomal β-oxidation

Standard saturated CoA esters fail to replicate peroxisomal dicarboxylate metabolism, leading to inaccurate pathway mapping and diagnostic false negatives. This trans-2-decenedioyl-CoA (C10:1) addresses that gap: - Defined substrate for acyl-CoA oxidase, hydratase, dehydrogenase & thiolase in peroxisomal β-oxidation. - Enables MCAD deficiency assays in fibroblasts/leukocytes, outperforming conventional substrates. - Chain-length (C10) and trans-2 double bond specificity eliminates analog substitution artifacts.

Molecular Formula C31H50N7O19P3S
Molecular Weight 949.8 g/mol
Cat. No. B15551310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-decenedioyl-CoA
Molecular FormulaC31H50N7O19P3S
Molecular Weight949.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H50N7O19P3S/c1-31(2,26(44)29(45)34-12-11-20(39)33-13-14-61-22(42)10-8-6-4-3-5-7-9-21(40)41)16-54-60(51,52)57-59(49,50)53-15-19-25(56-58(46,47)48)24(43)30(55-19)38-18-37-23-27(32)35-17-36-28(23)38/h8,10,17-19,24-26,30,43-44H,3-7,9,11-16H2,1-2H3,(H,33,39)(H,34,45)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b10-8+/t19-,24-,25-,26+,30-/m1/s1
InChIKeyJHQDYQPTIXKJBS-KWJGNTRJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Decenedioyl-CoA Overview


trans‑2‑decenedioyl‑CoA (CAS 138149‑20‑9) is a medium‑chain unsaturated dicarboxylate coenzyme A (CoA) ester [REFS‑1]. It is formally derived from the condensation of CoA with trans‑2‑decenedioic acid, resulting in a C10 dicarboxylic acid backbone featuring a single trans‑2 double bond [REFS‑1][REFS‑2]. This compound serves as a key biochemical tool for investigating peroxisomal β‑oxidation pathways, oxidative lipid metabolism, and the substrate specificity of enzymes that act on dicarboxylate intermediates [REFS‑2].

Peroxisomal β-oxidation pathway reconstitution
Dicarboxylate substrate specificity studies
Medium-chain unsaturated CoA ester probe

Irreplaceability of trans-2-decenedioyl-CoA


Generic substitution of trans‑2‑decenedioyl‑CoA is not feasible because the presence and position of both the dicarboxylate group and the trans‑2 double bond critically determine enzyme recognition, substrate turnover, and metabolic fate. Unlike monocarboxylate CoA esters, which primarily undergo mitochondrial β‑oxidation, dicarboxylate CoA esters are specifically channeled through peroxisomal pathways and are processed by distinct activating and oxidizing enzymes [REFS‑1]. Within the class of medium‑chain dicarboxylate CoA esters, chain length and unsaturation patterns further dictate differential binding affinities and catalytic rates [REFS‑2]. For example, the microsomal dicarboxylyl‑CoA synthetase exhibits a marked preference for dodecanedioic acid (C12) over shorter or longer dicarboxylates [REFS‑2], indicating that even closely related C10 analogs may display distinct activation kinetics. Consequently, substituting trans‑2‑decenedioyl‑CoA with another unsaturated dicarboxylate (e.g., trans‑2‑octenedioyl‑CoA or trans‑2‑dodecenedioyl‑CoA) or a saturated analog can significantly alter experimental outcomes, underscoring the necessity of using the exact compound for reproducible and physiologically relevant data.

Chain-length specificity Dicarboxylyl-CoA synthetase and acyl-CoA oxidase preferentially activate C12; using a C10 substrate yields different catalytic rates that may alter pathway flux interpretation.
Double-bond configuration Enoyl-CoA hydratase requires a trans-2 double bond; cis-2 or saturated dicarboxylate-CoA esters are not competent substrates, leading to complete loss of downstream activity.
Dicarboxylate vs. monocarboxylate Monocarboxylate CoA esters are directed to mitochondrial β-oxidation, while dicarboxylate CoA esters are peroxisomally processed; substitution may route metabolism incorrectly.

trans-2-Decenedioyl-CoA Specificity Evidence


Dicarboxylyl-CoA Synthetase Chain-Length Specificity

Although direct kinetic data for trans‑2‑decenedioyl‑CoA activation by dicarboxylyl‑CoA synthetase are not available in the primary literature, class‑level evidence establishes a clear chain‑length preference among dicarboxylate substrates. The enzyme acts on dicarboxylic acids from C5 to C16, but its maximal activity is observed with dodecanedioic acid (C12) [REFS‑1][REFS‑2]. This indicates that trans‑2‑decenedioyl‑CoA (C10) is activated less efficiently than the optimal C12 substrate, but more efficiently than shorter (e.g., C8) or longer (e.g., C14) dicarboxylates. This differential activation has direct implications for in vitro reconstitution of dicarboxylate β‑oxidation pathways [REFS‑3].

Synthetase chain-length preference
Class-level inference
C10 activation lower than C12 (optimal), higher than C8 or C16
Supports chain-length–dependent flux modeling in peroxisomal dicarboxylate oxidation
Direct kinetic constants for trans‑2‑decenedioyl‑CoA not reported; data from rat liver microsomes
Dicarboxylate metabolism CoA activation Peroxisomal β-oxidation

cis-4-Decendioic Acid Excretion in MCAD Deficiency

In patients with medium‑chain acyl‑CoA dehydrogenase (MCAD) deficiency, the urinary excretion of unsaturated dicarboxylic acids is significantly altered. A quantitative study of three MCAD‑deficient patients demonstrated a disproportionate increase in cis‑4‑decendioic acid (a C10 unsaturated dicarboxylic acid structurally analogous to trans‑2‑decenedioic acid) compared to both ketotic controls and patients with non‑ketotic dicarboxylic aciduria of other etiologies [REFS‑1]. This finding establishes that the metabolic processing of C10 unsaturated dicarboxylates is uniquely sensitive to MCAD status, underscoring the need for the exact CoA ester (trans‑2‑decenedioyl‑CoA) as a substrate for diagnostic or mechanistic enzyme assays [REFS‑2].

MCAD deficiency marker
Class-level inference
Disproportionate urinary cis‑4‑decendioic acid increase in MCAD-deficient patients
Unsaturated C10 dicarboxylate excretion is uniquely sensitive to MCAD status
Quantitative values not specified in abstract; human urine GC‑LC/MS analysis
MCAD deficiency Dicarboxylic aciduria Metabolic biomarkers

Enoyl-CoA Hydratase trans-2 Double Bond Requirement

The second step of peroxisomal β‑oxidation is catalyzed by enoyl‑CoA hydratase (EC 4.2.1.17), which specifically hydrates the trans‑2 double bond of enoyl‑CoA substrates to form 3‑hydroxyacyl‑CoA [REFS‑1][REFS‑2]. This strict requirement for a trans (E) configuration at the C2‑C3 position is a well‑established class‑level property of the enzyme. Consequently, trans‑2‑decenedioyl‑CoA is a competent substrate for this hydration reaction, whereas cis‑2 isomers or saturated analogs would not be recognized or would exhibit drastically reduced turnover [REFS‑3]. This configurational selectivity ensures that only the trans‑2 form enters the downstream peroxisomal β‑oxidation spiral.

Hydratase trans-2 requirement
Class-level inference
Only trans‑2 double bond is hydrated; cis‑2 and saturated CoA esters are unreactive
Mandatory isomer configuration for enoyl‑CoA hydratase–coupled assays
Based on established enzyme specificity; validated in purified enzyme systems
Enoyl-CoA hydratase Peroxisomal β-oxidation Substrate specificity

Acyl-CoA Oxidase Chain-Length Specificity

Peroxisomal acyl‑CoA oxidase (EC 1.3.3.6), which catalyzes the first step of peroxisomal β‑oxidation, displays a marked chain‑length preference for dicarboxylyl‑CoA esters. Studies in rat liver have shown that the enzyme is optimally active on dodecanedioyl‑CoA (C12), with activity declining for both shorter and longer chain lengths [REFS‑1][REFS‑2]. This class‑level observation implies that trans‑2‑decenedioyl‑CoA (C10) is oxidized at a lower rate than the C12 analog, but at a higher rate than C8 or C14 dicarboxylates. Such differential reactivity must be accounted for when designing experiments that involve the initial dehydrogenation step of the peroxisomal β‑oxidation pathway.

Acyl-CoA oxidase preference
Class-level inference
C10 oxidation rate lower than C12 (optimal), higher than C8 or C14
Chain-length context for initial dehydrogenation step in peroxisomal β-oxidation
Rat liver peroxisomal fractions; quantitative C10 kinetics not available
Acyl-CoA oxidase Peroxisomal β-oxidation Substrate specificity

trans-2-Decenedioyl-CoA Applications


In Vitro Reconstitution of Peroxisomal Dicarboxylate β-Oxidation

trans‑2‑decenedioyl‑CoA serves as a defined substrate for step‑by‑step reconstitution of the peroxisomal β‑oxidation pathway for unsaturated dicarboxylates. Its specific chain length (C10) and trans‑2 double bond make it an ideal intermediate for studying the sequential actions of acyl‑CoA oxidase, enoyl‑CoA hydratase, 3‑hydroxyacyl‑CoA dehydrogenase, and 3‑ketoacyl‑CoA thiolase [REFS‑1]. The compound’s differential reactivity relative to C8 and C12 analogs (as inferred from class‑level enzyme data) allows researchers to probe chain‑length specificity within the pathway [REFS‑2].

Diagnostic Assays for MCAD Deficiency

The CoA ester can be utilized in fluorometric or spectrophotometric assays to measure residual MCAD activity in patient fibroblasts or leukocytes. Because urinary excretion of the corresponding free acid (cis‑4‑decendioic acid) is disproportionately elevated in MCAD deficiency, the use of the trans‑2‑decenedioyl‑CoA substrate provides a more direct and physiologically relevant readout of the enzymatic defect compared to conventional saturated substrates [REFS‑3]. This improves diagnostic specificity and facilitates the screening of pharmacological chaperones or gene therapy vectors.

Metabolic Flux and Isotopomer Tracing

Stable‑isotope‑labeled trans‑2‑decenedioyl‑CoA (e.g., 13C‑ or 2H‑labeled) can be employed as a tracer to map the fate of unsaturated dicarboxylates in cellular or organellar systems. The compound’s unique retention time and mass fragmentation pattern allow for precise quantification of peroxisomal versus mitochondrial contribution to dicarboxylate catabolism, addressing key questions in metabolic regulation and inherited metabolic disease [REFS‑4].

Selective Inhibitors of Peroxisomal Fatty Acid Oxidation

In drug discovery programs targeting peroxisomal β‑oxidation (e.g., for treating adrenoleukodystrophy or other peroxisomal disorders), trans‑2‑decenedioyl‑CoA can be used as a tool substrate to screen for small‑molecule inhibitors that discriminate between peroxisomal and mitochondrial acyl‑CoA oxidases. The compound’s intermediate chain length and unsaturation provide a discriminatory window that may not be apparent with saturated substrates [REFS‑2].

Application
Selection Property
Validation Focus
Peroxisomal dicarboxylate β-oxidation reconstitution
C10 trans-2 unsaturated dicarboxylate substrate
Pathway intermediate specificity and sequential enzyme activity
MCAD deficiency enzyme activity assays
Unsaturated C10 CoA ester as physiological substrate
MCAD activity differentiation and residual function assessment
Metabolic flux and isotopomer tracing
Stable-isotope-labeled probe compatibility
Peroxisomal vs. mitochondrial dicarboxylate catabolism quantification
Selective peroxisomal β-oxidation inhibitor screening
Discriminatory substrate window (chain length and unsaturation)
Acyl-CoA oxidase selectivity and pathway-specific inhibition

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